Forskolin, 1,9-dideoxy-
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Overview
Description
1,9-Dideoxyforskolin is a labdane diterpenoid derived from the plant Coleus forskohlii. It is a biologically inactive analog of forskolin, which is known for its role in activating adenylate cyclase. Unlike forskolin, 1,9-dideoxyforskolin does not stimulate adenylyl cyclase, making it useful as a negative control in various biochemical studies .
Preparation Methods
1,9-Dideoxyforskolin can be synthesized from forskolin through selective deoxygenation. The synthetic route involves the removal of hydroxyl groups at positions 1 and 9 of the forskolin molecule. This process typically requires specific reagents and conditions, such as the use of reducing agents and protective groups to ensure selective deoxygenation without affecting other functional groups
Chemical Reactions Analysis
1,9-Dideoxyforskolin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce new functional groups or modify existing ones.
Reduction: Reduction reactions can further modify the structure by adding hydrogen atoms.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
1,9-Dideoxyforskolin has several scientific research applications:
Mechanism of Action
1,9-Dideoxyforskolin exerts its effects primarily by acting as a biologically inactive analog of forskolin. It does not stimulate adenylyl cyclase, which means it does not increase the levels of cyclic AMP (cAMP) within cells. This property makes it useful for studying the specific effects of forskolin on various molecular targets and pathways without the interference of cAMP-mediated signaling .
Comparison with Similar Compounds
1,9-Dideoxyforskolin is similar to other forskolin analogs, such as:
Forskolin: The parent compound, which activates adenylyl cyclase and increases cAMP levels.
Isoforskolin: Another analog with similar properties to forskolin but with slight structural differences.
Properties
IUPAC Name |
(3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl) acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O5/c1-8-20(5)12-14(24)16-21(6)11-9-10-19(3,4)17(21)15(25)18(26-13(2)23)22(16,7)27-20/h8,15-18,25H,1,9-12H2,2-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZMDXUDDJYAIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C2C(CCCC2(C3C1(OC(CC3=O)(C)C=C)C)C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860800 |
Source
|
Record name | 3-Ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-naphtho[2,1-b]pyran-5-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20860800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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